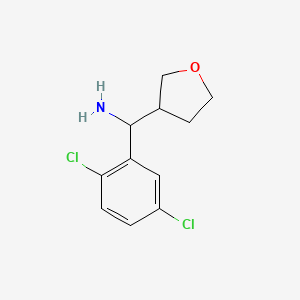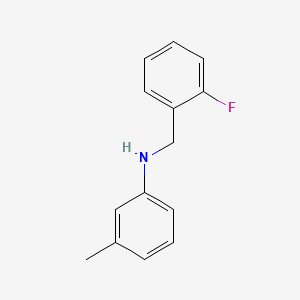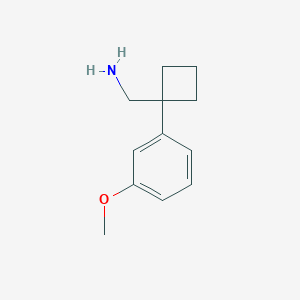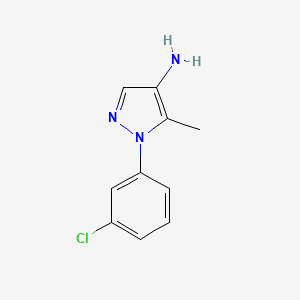
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
Overview
Description
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of piperazines . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . This compound is a 5-HT 2c serotonin receptor agonist and is a metabolite of trazodone .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .
Molecular Structure Analysis
The molecular structure of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine is similar to other piperazine derivatives. It is used as an intermediate in the manufacture of several antidepressants, such as trazodone and nefazodone .
Scientific Research Applications
Antimicrobial and Anticancer Potential
Compounds related to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine have been investigated for their potential in treating various diseases. Novel pyrazole derivatives, including structures closely related to the chemical , have shown promising results as antimicrobial and anticancer agents. Specifically, certain compounds have exhibited higher anticancer activity compared to the reference drug doxorubicin and possess significant antimicrobial properties (Hafez, Al-Hussain, & El-Gazzar, 2016). This suggests that derivatives of 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine could be explored further for their therapeutic applications.
Structural and Chemical Analysis
The chemical and structural properties of related pyrazole compounds have been extensively studied, revealing their complex interactions and potential as a foundation for developing new therapeutic agents. For example, a Schiff base derived from 4-acylpyrazolone and 2-aminophenol has been synthesized and characterized, demonstrating the versatility and reactivity of the pyrazole moiety in forming compounds with potential biological activities (Sharma, Jadeja, Kant, & Gupta, 2014).
Anticancer Activity Against A549 Lung Cancer Cells
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, were synthesized and showed inhibitory effects on the growth of A549 lung cancer cells. This highlights the potential of pyrazole derivatives in cancer treatment, specifically indicating that modifications to the pyrazole structure could lead to compounds with significant anticancer activities (Jin-hua Zhang et al., 2008).
Bioactivity and Pharmacophore Identification
Research has also focused on identifying the bioactive pharmacophore sites within pyrazole derivatives. The synthesis, characterization, and bioactivity studies of various pyrazole derivatives have been conducted to pinpoint the structural elements crucial for their antitumor, antifungal, and antibacterial properties. These studies contribute to a deeper understanding of how specific modifications to the pyrazole core can enhance or diminish its biological activities, paving the way for the design of more effective therapeutic agents (Titi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOBTDZLOBTPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



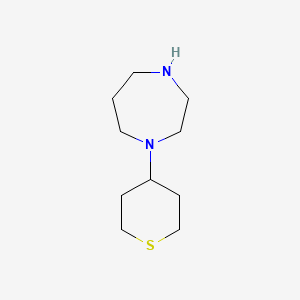
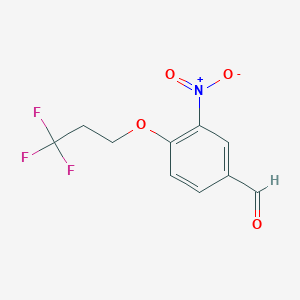
![1-{[(2-Methylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453640.png)
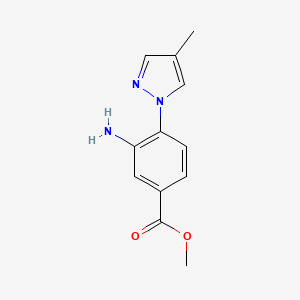
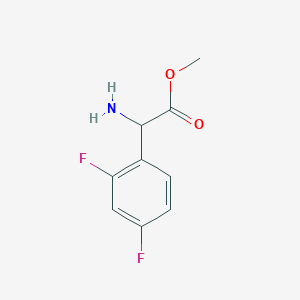
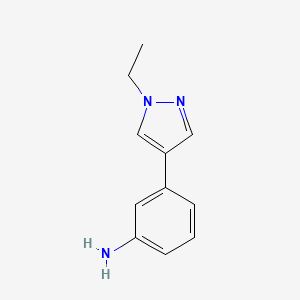
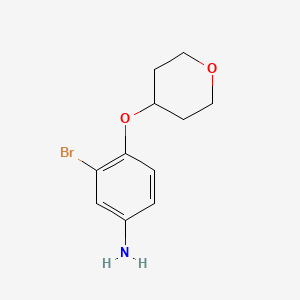
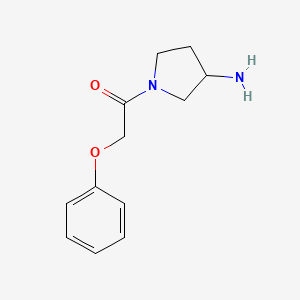
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
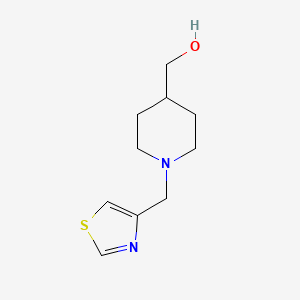
![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
